molecular formula C21H23N3O3S B3232134 2,4,5-trimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1334369-22-0

2,4,5-trimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B3232134
CAS RN: 1334369-22-0
M. Wt: 397.5
InChI Key: ZDXZPWKABHARGJ-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TMEB and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TMEB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. TMEB has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which is essential for the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
TMEB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. TMEB has also been found to be effective against herpes simplex virus and respiratory syncytial virus. It has been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of TMEB is that it has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. TMEB is also relatively easy to synthesize and is soluble in organic solvents such as chloroform and methanol.
One of the limitations of TMEB is that its mechanism of action is not fully understood. Further research is needed to fully understand how TMEB works and to identify its potential applications in scientific research.

Future Directions

There are several future directions for research on TMEB. One area of research could focus on identifying the specific enzymes and proteins that are targeted by TMEB. This would help to better understand its mechanism of action and to identify potential applications in scientific research.
Another area of research could focus on identifying potential drug candidates that are derived from TMEB. This could involve synthesizing analogs of TMEB and testing their biological activities.
Finally, future research could focus on identifying potential applications of TMEB in the treatment of viral infections. This could involve testing its effectiveness against a wide range of viruses and identifying potential mechanisms of action.

Scientific Research Applications

TMEB has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. TMEB has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been found to be effective against herpes simplex virus and respiratory syncytial virus.

properties

IUPAC Name

2,4,5-trimethyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-11-17(3)20(12-16(15)2)28(26,27)23-9-10-24-14-22-19(13-21(24)25)18-7-5-4-6-8-18/h4-8,11-14,23H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXZPWKABHARGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,5-trimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
Reactant of Route 6
2,4,5-trimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

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